![molecular formula C19H16N4O2S2 B2509272 4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine CAS No. 708282-12-6](/img/structure/B2509272.png)
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine
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Overview
Description
“4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine”, also known as FP-TP or TFP, is a heterocyclic compound. It has a linear formula of C19H20N4O2S and a molecular weight of 368.461 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Anticancer Agents
The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Neuropharmacology and CNS Disorders
Given its piperazine moiety, this compound may interact with neurotransmitter receptors. Studies have investigated its potential as a neuroprotective agent, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter release and receptor activity is an area of interest .
Organic Electronics and Semiconductors
The thieno[2,3-d]pyrimidine core contributes to its semiconducting properties. Researchers have explored its use in organic field-effect transistors (OFETs) and organic photovoltaic devices. Its electron mobility and stability make it a promising candidate for next-generation electronic materials .
Photovoltaics and Solar Cells
The conjugated system within the molecule allows for efficient light absorption. Investigations into its application as a donor material in organic solar cells have shown promising results. Researchers aim to optimize its energy levels and improve its photovoltaic performance .
Antibacterial and Antifungal Agents
The furoyl group and piperazine ring suggest potential antimicrobial properties. Studies have evaluated its antibacterial and antifungal activities against various pathogens. Researchers explore its mode of action and potential synergy with existing antibiotics .
Materials for Organic Light-Emitting Diodes (OLEDs)
The compound’s π-conjugated system makes it suitable for OLEDs. Researchers have synthesized derivatives for use as emissive layers, achieving efficient electroluminescence. Further optimization and stability studies are ongoing .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological potential including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Pyrimidine derivatives are known to impact various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological potential .
properties
IUPAC Name |
furan-2-yl-[4-(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(14-3-1-9-25-14)23-7-5-22(6-8-23)17-16-13(15-4-2-10-26-15)11-27-18(16)21-12-20-17/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDLDRANBFGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine |
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